molecular formula C8N6 B3051387 Pyrazine-2,3,5,6-tetracarbonitrile CAS No. 33420-37-0

Pyrazine-2,3,5,6-tetracarbonitrile

Cat. No.: B3051387
CAS No.: 33420-37-0
M. Wt: 180.13 g/mol
InChI Key: VOHLAVUPSKBRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazine-2,3,5,6-tetracarbonitrile:

Scientific Research Applications

Chemistry: Pyrazine-2,3,5,6-tetracarbonitrile is used as a building block in the synthesis of more complex organic molecules. Its electron-deficient nature makes it a valuable component in the design of charge-transfer complexes and coordination compounds .

Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and organic semiconductors. Its ability to form stable charge-transfer complexes makes it useful in electronic applications .

Future Directions

The future directions of Pyrazine-2,3,5,6-tetracarbonitrile research could involve further exploration of its synthesis methods and potential applications. For instance, its use in the synthesis of nitrogen-rich ionic derivatives suggests potential applications in novel propellant systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazine-2,3,5,6-tetracarbonitrile can be synthesized through the condensation of diiminosuccinonitrile with diaminomaleonitrile . The reaction typically involves the use of trifluoroacetic acid as a catalyst. The process is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or chromatography techniques to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Pyrazine-2,3,5,6-tetracarbonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano groups can yield primary amines, while substitution reactions can introduce various functional groups into the pyrazine ring .

Comparison with Similar Compounds

Uniqueness: Pyrazine-2,3,5,6-tetracarbonitrile is unique due to its high electron affinity and ability to form stable charge-transfer complexes. This makes it particularly valuable in the design of materials for electronic applications, where efficient electron transfer is crucial .

Properties

IUPAC Name

pyrazine-2,3,5,6-tetracarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8N6/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHLAVUPSKBRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(N=C(C(=N1)C#N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30306163
Record name Pyrazinetetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33420-37-0
Record name Pyrazinetetracarbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazinetetracarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30306163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pyrazine-2,3,5,6-tetracarbonitrile
Reactant of Route 2
Reactant of Route 2
Pyrazine-2,3,5,6-tetracarbonitrile
Reactant of Route 3
Pyrazine-2,3,5,6-tetracarbonitrile
Reactant of Route 4
Pyrazine-2,3,5,6-tetracarbonitrile
Reactant of Route 5
Reactant of Route 5
Pyrazine-2,3,5,6-tetracarbonitrile
Reactant of Route 6
Pyrazine-2,3,5,6-tetracarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.